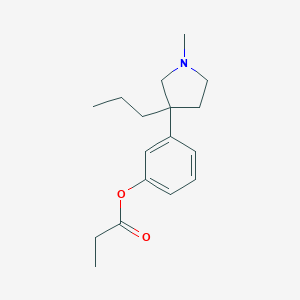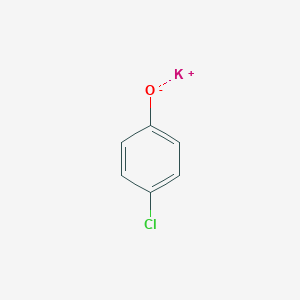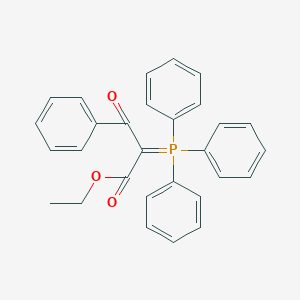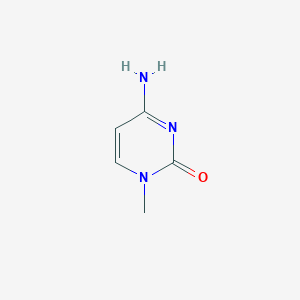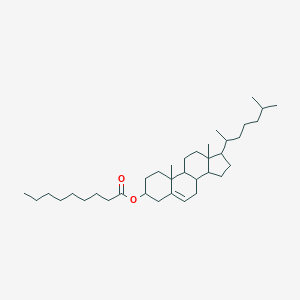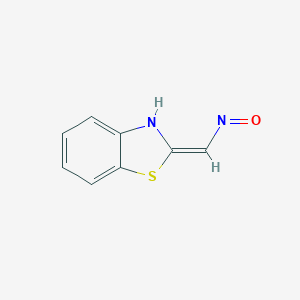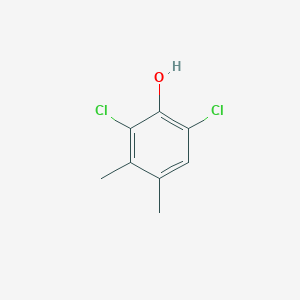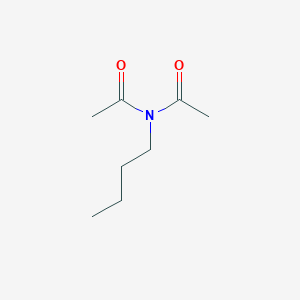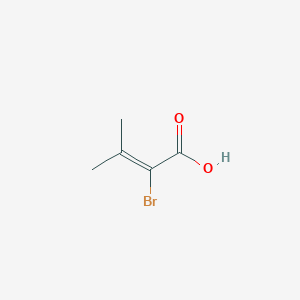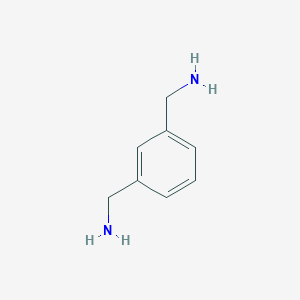
4-羟基-3,5-二氯联苯
描述
4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-DCB) is an organochlorine compound that has been studied for its potential applications in scientific research. It is a hydroxylated biphenyl derivative of 3,5-dichlorobiphenyl (3,5-DCB), which is a chlorinated biphenyl (CB) compound. It is a colorless solid with a molecular weight of 339.02 g/mol and a melting point of 93-95°C. 4-OH-3,5-DCB has been studied for its potential as an environmental contaminant, and its potential as an inhibitor of CYP1A1, an enzyme involved in the metabolism of xenobiotics.
科学研究应用
植物代谢途径: 杨树植物可以代谢空气中的污染物,如4-单氯联苯(相关化合物),生成羟基代谢物(OH-CBs)(Zhai, Lehmler, & Schnoor, 2010)。
化学性质和相互作用: 对3,5-二氯-3',4'-二甲氧基联苯的研究,这是3,4-二氯联苯的二羟基代谢物,揭示了重要的π-π堆积相互作用和分子结构见解(Dhakal, Parkin, & Lehmler, 2019)。
哺乳动物细胞的致突变性: 对4-单氯联苯的醌类代谢物进行的研究,这是一种类似于4-羟基-3,5-二氯联苯的化合物,已经显示出能够诱导哺乳动物细胞基因突变,确定醌类代谢物作为潜在的终极致突变剂(Zettner et al., 2007)。
水环境中的光降解: 对水溶液中4'-氯-2-羟基联苯的光解研究提供了关于这类化合物环境降解过程的见解(Zhang et al., 2020)。
细菌代谢和解毒: 对从森林土壤中分离的一株特定种类的Sphingomonas对羟基多氯联苯的解毒研究突显了细菌干预在降低这类化合物毒性方面的潜力(Mizukami-Murata et al., 2016)。
脱氯技术: 对二氯联苯的非催化脱氯过程的研究揭示了不同的反应性,这对于理解它们的环境降解至关重要(Gorbunova et al., 2019)。
电化学脱氯: 一项关于水溶液中4-氯联苯的电化学脱氯研究,提供了处理这类污染物的方法见解(Yang, Yu, & Liu, 2006)。
作用机制
Target of Action
The primary target of 4-Hydroxy-3,5-dichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
It is known that polychlorinated biphenyls (pcbs) like 4-hydroxy-3,5-dichlorobiphenyl can interact with their targets and cause changes in the organism .
Biochemical Pathways
The biodegradation of PCBs, including 4-Hydroxy-3,5-dichlorobiphenyl, can occur through anaerobic dechlorination , aerobic microbial degradation , and a combination of transformation of anaerobic dechlorination and aerobic degradation . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized .
Pharmacokinetics
It’s known that pcbs are persistent and recalcitrant to biodegradation, which may hamper the transformation of pcb congeners from the environment .
Result of Action
The result of the action of 4-Hydroxy-3,5-dichlorobiphenyl is the transformation of the compound into less chlorinated compounds through the process of dechlorination . These less chlorinated compounds can then be further degraded and mineralized .
Action Environment
The action of 4-Hydroxy-3,5-dichlorobiphenyl is influenced by environmental factors. For instance, under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs . The efficacy and stability of the compound’s action can also be affected by the presence of other substances in the environment .
生化分析
Biochemical Properties
4-Hydroxy-3,5-dichlorobiphenyl interacts with various enzymes and proteins in biochemical reactions. PCBs-degrading bacteria mainly attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to make 4-Hydroxy-3,5-dichlorobiphenyl open the ring and generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid .
Cellular Effects
The effects of 4-Hydroxy-3,5-dichlorobiphenyl on various types of cells and cellular processes are complex. The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
Molecular Mechanism
The first step of degradation is to catalyze the addition of a molecule of oxygen to the 2,3-position of 4-Hydroxy-3,5-dichlorobiphenyl under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl. Then this is catalyzed by dehydrogenase (BphB) to generate 2,3-dihydroxychlorobiphenyl .
Metabolic Pathways
4-Hydroxy-3,5-dichlorobiphenyl is involved in several metabolic pathways. The metabolic pathways of 4-Hydroxy-3,5-dichlorobiphenyl involve enzymes such as biphenyl 2,3-dioxygenase and dehydrogenase .
属性
IUPAC Name |
2,6-dichloro-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFXDKAXCKUSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150528 | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1137-59-3 | |
| Record name | 3,5-Dichloro-4-hydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 4-Hydroxy-3,5-dichlorobiphenyl be removed from wastewater?
A1: One promising method for removing 4-OH-PCB-14 from wastewater utilizes immobilized laccase enzymes. Researchers have successfully immobilized laccase on modified cellulose/cellulose fibril beads (MCCBs). These MCCBs exhibit a porous structure ideal for enzyme immobilization and demonstrate high efficiency in degrading 4-OH-PCB-14. In a study, laccase immobilized on MCCBs removed 85% of 20 mg/L 4-OH-PCB-14 from wastewater. [] This approach offers a potential environmentally friendly solution for treating wastewater contaminated with this compound.
Q2: Can 4-Hydroxy-3,5-dichlorobiphenyl disrupt thyroid hormone function?
A2: Yes, 4-OH-PCB-14 has been identified as a potential thyroid disruptor due to its ability to bind to transthyretin (TTR). TTR is a transport protein responsible for carrying thyroid hormones in the blood. [] By binding to TTR, 4-OH-PCB-14 can interfere with the normal transport and function of thyroid hormones, potentially leading to thyroid disruption. In a biosensor assay, 4-OH-PCB-14 demonstrated a high relative potency (RP = 4.4) compared to thyroxine (T4) in its binding affinity to TTR. [] This finding highlights the potential risk of 4-OH-PCB-14 as an endocrine disruptor.
Q3: What types of wood biochar are effective for immobilizing laccase to remove 4-Hydroxy-3,5-dichlorobiphenyl from wastewater?
A3: While the provided abstract doesn't specify the types of wood biochar used in the study, it highlights that different species of wood biochar can be used to immobilize laccase for 4-OH-PCB-14 removal from wastewater. [] Further investigation into the full research article is needed to determine the effectiveness of specific wood biochar types for this application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



